Sodium2-acetoxyethanesulfinate
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Overview
Description
Sodium 2-acetoxyethanesulfinate is an organosulfur compound with the molecular formula C4H7NaO4S. It is a sodium salt derivative of 2-acetoxyethanesulfinic acid. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetoxyethanesulfinate typically involves the reaction of 2-acetoxyethanesulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:
2-acetoxyethanesulfinic acid+NaOH→Sodium 2-acetoxyethanesulfinate+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-acetoxyethanesulfinate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-acetoxyethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various organosulfur compounds, such as sulfonamides and sulfones
Scientific Research Applications
Sodium 2-acetoxyethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex sulfur-containing molecules.
Biology: It is used in the study of sulfur metabolism and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of sodium 2-acetoxyethanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various intermediates that participate in further chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Attack: The sulfinic acid group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Attack: The acetoxy group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Sodium 2-acetoxyethanesulfinate can be compared with other similar compounds, such as:
Sodium methanesulfinate: Similar in reactivity but with a simpler structure.
Sodium benzenesulfinate: Similar in reactivity but with an aromatic ring.
Sodium toluenesulfinate: Similar in reactivity but with a methyl-substituted aromatic ring.
Uniqueness: Sodium 2-acetoxyethanesulfinate is unique due to its acetoxy group, which provides distinct reactivity and allows for the formation of a wide range of organosulfur compounds.
Properties
Molecular Formula |
C4H7NaO4S |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
sodium;2-acetyloxyethanesulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-4(5)8-2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
IZPIFBBKGALTGI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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